3-Bromo-1H-indole-6-carbaldehyde

Catalog No.
S816919
CAS No.
1372096-39-3
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-indole-6-carbaldehyde

CAS Number

1372096-39-3

Product Name

3-Bromo-1H-indole-6-carbaldehyde

IUPAC Name

3-bromo-1H-indole-6-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H

InChI Key

JUBYDSVZRYKBTH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C=O)NC=C2Br

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=C2Br

3-Bromo-1H-indole-6-carbaldehyde (CAS 1372096-39-3) is a highly versatile, bifunctional heterocyclic building block primarily utilized in the synthesis of complex pharmaceutical intermediates, including epigenetic inhibitors targeting ASH1L. Featuring a reactive bromine atom at the electron-rich C3 position of the pyrrole ring and a formyl group at the C6 position of the benzenoid ring, this scaffold enables orthogonal functionalization. The spatial separation and distinct electronic environments of these two functional groups allow for sequential transformations—such as mild palladium-catalyzed cross-couplings at C3 followed by reductive aminations at C6—without the need for intermediate protecting group strategies [1].

Substituting 3-bromo-1H-indole-6-carbaldehyde with positional isomers like 5-bromo-1H-indole-3-carbaldehyde fundamentally alters the synthetic pathway. The C3-bromine is situated on the electron-rich heteroaromatic ring, enabling cross-coupling at significantly lower temperatures (e.g., 40°C) compared to the benzenoid C5-bromine, which typically requires harsher conditions that can degrade sensitive functional groups. Furthermore, while buyers may consider synthesizing this compound in-house via NBS bromination of 1H-indole-6-carbaldehyde, the resulting crude material often contains polybrominated trace impurities and unreacted NBS. Procuring the >98% pure commercial grade is critical to prevent catalyst poisoning during downstream low-loading palladium couplings[1].

Low-Temperature Suzuki Cross-Coupling Efficiency at C3

The C3-bromine atom in 3-bromo-1H-indole-6-carbaldehyde exhibits exceptional reactivity in palladium-catalyzed cross-couplings due to its position on the electron-rich pyrrole ring. In the synthesis of ASH1L inhibitors, this scaffold successfully undergoes Suzuki coupling with arylboronic acids at just 40°C, achieving an 89% yield. In contrast, standard benzenoid bromides (such as C5-bromo indoles) typically require temperatures between 80°C and 100°C to achieve comparable conversion rates [1].

Evidence DimensionReaction temperature and yield for Suzuki coupling
Target Compound Data40°C reaction temperature yielding 89% (with Pd2(dba)3)
Comparator Or BaselineTypical benzenoid C5-bromo indoles (80–100°C required for >80% yield)
Quantified Difference40–60°C reduction in required heating, preserving the sensitive C6-aldehyde
ConditionsPd2(dba)3, t-Bu3PH-BF4, KF, THF, 40°C, overnight

Enables the coupling of complex or thermally sensitive aryl groups without degrading the C6-carbaldehyde handle, streamlining downstream API synthesis.

Elimination of Catalyst-Poisoning Impurities via Pre-Brominated Procurement

In-house synthesis of 3-bromo-1H-indole-6-carbaldehyde via the bromination of 1H-indole-6-carbaldehyde with N-bromosuccinimide (NBS) yields a crude 'maroon solid' that contains unreacted NBS and trace polybrominated byproducts. Procuring the >98% pure commercial scaffold eliminates these impurities, which are known to coordinate with and poison expensive palladium catalysts (e.g., Pd2(dba)3) used in subsequent steps, thereby ensuring reproducible coupling yields[1].

Evidence DimensionImpact of precursor purity on downstream catalytic steps
Target Compound Data>98% commercial assay purity (ready for 1-5 mol% Pd coupling)
Comparator Or BaselineIn-house crude NBS bromination product (contains active bromine species)
Quantified DifferenceEliminates the need for 1-2 additional chromatographic purification steps prior to cross-coupling
ConditionsPreparation for low-loading palladium-catalyzed cross-coupling

Direct procurement of the high-purity brominated scaffold reduces labor costs and ensures reproducible yields in expensive downstream catalytic steps.

Orthogonal Stability of the C6-Formyl Group

A key procurement advantage of 3-bromo-1H-indole-6-carbaldehyde is the chemoselective stability of its C6-formyl group during C3-directed reactions. Quantitative synthetic protocols demonstrate that the C6-aldehyde remains completely intact (>95% retention) during the basic, palladium-catalyzed Suzuki coupling at the C3 position. This allows the aldehyde to be subsequently utilized for reductive amination or PROTAC linker attachment without requiring intermediate protection/deprotection cycles[1].

Evidence DimensionAldehyde retention during basic cross-coupling
Target Compound Data>95% retention of the C6-formyl group during C3 cross-coupling
Comparator Or BaselineStandard bifunctional scaffolds requiring acetal protection for the aldehyde group
Quantified DifferenceEliminates 2 synthetic steps (acetal protection and deprotection) prior to cross-coupling
ConditionsBasic Suzuki coupling conditions (KF in THF at 40°C)

Shortens synthetic routes for complex pharmaceuticals by allowing direct, sequential functionalization of the C3 and C6 positions.

Synthesis of ASH1L Epigenetic Inhibitors and PROTACs

3-Bromo-1H-indole-6-carbaldehyde is a validated starting material for the synthesis of ASH1L inhibitors and targeted protein degraders (PROTACs) used in acute leukemia and solid tumor research. The C3-bromine allows for the attachment of the core pharmacophore via Suzuki coupling, while the C6-aldehyde serves as the ideal handle for appending the PROTAC linker (e.g., via reductive amination) [1].

Library Generation for Indole-Based Kinase Inhibitors

Because the C3-Br can be coupled under mild conditions (40°C) that leave the C6-CHO intact, this compound is perfectly suited for combinatorial library generation. Medicinal chemists can rapidly diversify the C3 position with various boronic acids, followed by parallel diversification at the C6 position using a library of primary or secondary amines [1].

Development of Targeted Fluorescent Probes

The indole core is a common motif in fluorescent dyes. The specific substitution pattern of 3-bromo-1H-indole-6-carbaldehyde allows for the extension of the conjugated pi-system at C3 via cross-coupling, while the C6-aldehyde can be condensed with active methylene compounds (e.g., Knoevenagel condensation) to tune the emission wavelength of the resulting fluorophore [2].

XLogP3

2.2

Dates

Last modified: 04-14-2024

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